molecular formula C15H24O B034200 Chamigrenol CAS No. 19822-80-1

Chamigrenol

Cat. No. B034200
CAS RN: 19822-80-1
M. Wt: 220.35 g/mol
InChI Key: FYYCZOOGHMAZED-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of racemic β-chamigrene involves a reduced number of reaction steps and improved yield, starting from commercially available ketone 6-methylhept-5-en-2-one, leading to a spiro ketone through a Diels-Alder reaction and subsequent olefination (Antonsen, Skattebol, & Stenstrøm, 2014).
  • Strategies for synthesizing diverse bromo-chamigrenes include biomimetic bromonium-induced polyene cyclization and a Diels-Alder reaction, contributing to the synthesis of four members of this class (Shen, Kretschmer, Brill, & Snyder, 2016).
  • A new synthesis method for 10-bromo-α-chamigrene achieved a total yield of 2%, confirmed by NMR and MS (Cui, Kang, Yang, & Xu, 2009).

Molecular Structure Analysis

  • Chamigrene's structure includes a spiro[5.5]undecane carbon framework, which is central to its unique chemical properties and reactions (Antonsen, Skattebol, & Stenstrøm, 2014).
  • The molecular structure of chamigrene derivatives has been elucidated through methods like X-ray crystallography, revealing structures needing revision in some cases (Shen, Kretschmer, Brill, & Snyder, 2016).

Chemical Reactions and Properties

  • Chamigrene undergoes various chemical reactions, including Diels-Alder reactions and bromonium-induced polyene cyclizations, which are central to its synthesis (Antonsen, Skattebol, & Stenstrøm, 2014), (Shen, Kretschmer, Brill, & Snyder, 2016).
  • The synthesis methods involve transformations like deketalization, Grignard reactions, and dehydration (Cui, Kang, Yang, & Xu, 2009).

Physical Properties Analysis

  • Chamigrene's physical properties are influenced by its unique molecular structure, particularly the spirocyclic framework. However, specific details on its physical properties are not provided in the cited literature.

Chemical Properties Analysis

  • The chamigrene family's chemical properties, including reactivity and stability, are characterized by their complex molecular structures and the presence of multiple functional groups. The synthesis methods and reactions indicate a high degree of chemical versatility (Antonsen, Skattebol, & Stenstrøm, 2014), (Shen, Kretschmer, Brill, & Snyder, 2016).

Safety And Hazards

Chamigrenol is not classified as a hazardous substance or mixture . In case of contact with eyes or skin, it’s recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought .

properties

IUPAC Name

(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYCZOOGHMAZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C)C12CCC(=CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chamigrenol

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